N-(cyclopropylmethyl)pyridine-2-carboxamide
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Overview
Description
N-(cyclopropylmethyl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the pyridine-2-carboxamide structure
Mechanism of Action
Target of Action
Similar compounds such as n-methyl-2-pyridone-5-carboxamide (n-me-2py) have been shown to interact with kidney fibroblasts and tubular epithelial cells . These cells play a crucial role in renal function and the progression of chronic kidney disease (CKD) .
Biochemical Pathways
N-(cyclopropylmethyl)pyridine-2-carboxamide may affect the NAD+ metabolism pathway, similar to N-Me-2PY . Abnormalities in this pathway can lead to the progression of CKD . N-Me-2PY, a metabolite of NAD+, has been shown to inhibit TGFβ1-induced fibrosis and inflammation, suggesting a potential role in the regulation of these biochemical pathways .
Pharmacokinetics
Similar pyridine carboxamide derivatives have been investigated for their pharmacokinetic properties . These studies typically involve the synthesis of the compounds, followed by in vitro and in vivo evaluations of their absorption, distribution, metabolism, and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with cyclopropylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide
- N-(cyclopropylmethyl)pyridine-3-carboxamide
- N-(cyclopropylmethyl)pyridine-4-carboxamide
Uniqueness
N-(cyclopropylmethyl)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the cyclopropylmethyl group. This unique structure can confer distinct biological activities and chemical reactivity compared to other similar compounds. The position of the carboxamide group on the pyridine ring can significantly influence the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
N-(cyclopropylmethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10(12-7-8-4-5-8)9-3-1-2-6-11-9/h1-3,6,8H,4-5,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMABUOOTPGANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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